molecular formula C11H14F2N2 B1434980 2-(3,3-Difluoropiperidin-1-yl)aniline CAS No. 1892710-21-2

2-(3,3-Difluoropiperidin-1-yl)aniline

Cat. No.: B1434980
CAS No.: 1892710-21-2
M. Wt: 212.24 g/mol
InChI Key: KUPPAPXIMYUBPU-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropiperidin-1-yl)aniline: is a chemical compound with the molecular formula C11H14F2N2 and a molecular weight of 212.24 g/mol It is characterized by the presence of a piperidine ring substituted with two fluorine atoms and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Difluoropiperidin-1-yl)aniline typically involves the reaction of 3,3-difluoropiperidine with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 2-(3,3-Difluoropiperidin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

Chemistry: In chemistry, 2-(3,3-Difluoropiperidin-1-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new chemical entities .

Biology: In biological research, this compound may be used to study the effects of fluorinated piperidine derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure may be modified to develop new drugs with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced materials .

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropiperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    2-(3,3-Difluoropiperidin-1-yl)benzene: Similar structure but lacks the aniline group.

    3,3-Difluoropiperidine: The parent compound without the aniline substitution.

    2-(3,3-Difluoropiperidin-1-yl)methane: Similar structure with a different substituent.

Uniqueness: 2-(3,3-Difluoropiperidin-1-yl)aniline is unique due to the presence of both the fluorinated piperidine ring and the aniline group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-(3,3-difluoropiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c12-11(13)6-3-7-15(8-11)10-5-2-1-4-9(10)14/h1-2,4-5H,3,6-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPPAPXIMYUBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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